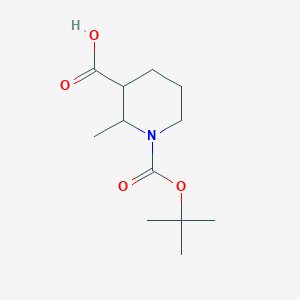![molecular formula C17H26N6O2S B2583819 3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946313-80-0](/img/structure/B2583819.png)
3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C17H26N6O2S and its molecular weight is 378.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Researchers Farag, Kheder, and Mabkhot (2009) explored the utility of similar pyrimidine derivatives in synthesizing pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives. The focus was on the antimicrobial evaluation of these synthesized products, which showed moderate activity (Farag, Kheder, & Mabkhot, 2009).
Insecticidal and Antibacterial Potential
In 2020, Deohate and Palaspagar synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research provides insight into the applications of similar compounds in pest control and combating bacterial infections (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin derivatives, which were screened for their cytotoxic and 5-lipoxygenase inhibition activities. The study indicates the potential of such compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Antioxidant Activity
Aziz et al. (2021) designed and synthesized indole-based heterocycles, including pyrazole derivatives, to investigate their antioxidant activities. This study highlights the importance of such compounds in developing high-efficiency antioxidants (Aziz et al., 2021).
Adenosine Receptor Affinity
Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine for their affinity against A1 adenosine receptors. This research provides insights into the potential application of these compounds in neurological therapies (Harden, Quinn, & Scammells, 1991).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a series of new hybrid compounds derived from pyrrolidin-1-yl butanamides and evaluated their anticonvulsant activity. This study demonstrates the potential use of such compounds in treating epilepsy (Kamiński et al., 2015).
Nonsteroidal Antiinflammatory Drugs
Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties. They found certain derivatives to be highly effective and lacking ulcerogenic activity, suggesting their use as safer antiinflammatory drugs (Auzzi et al., 1983).
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-12(2)10-14(24)18-4-5-23-16-13(11-19-23)15(20-17(21-16)26-3)22-6-8-25-9-7-22/h11-12H,4-10H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFOCPOILGOPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

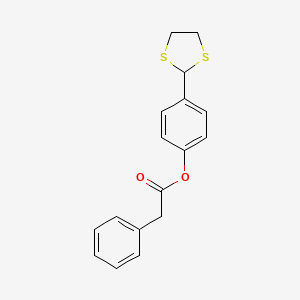
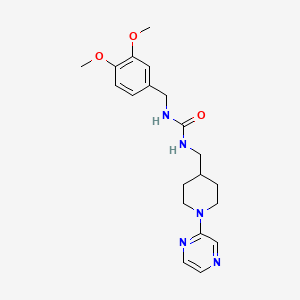
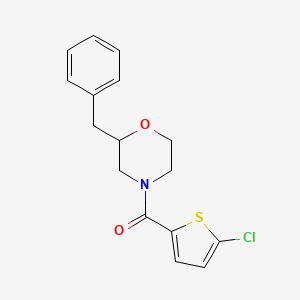
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)
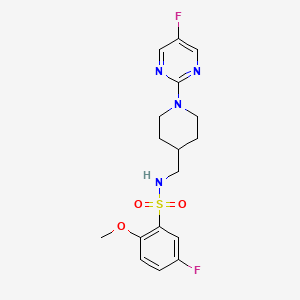

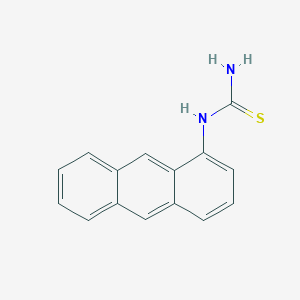
![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)
![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

